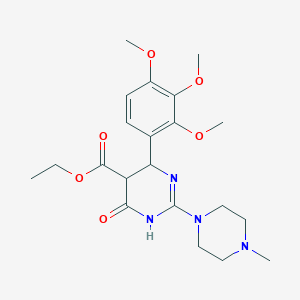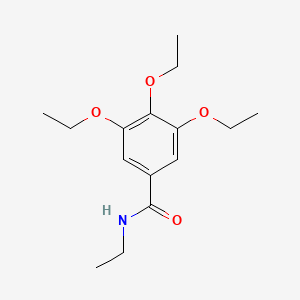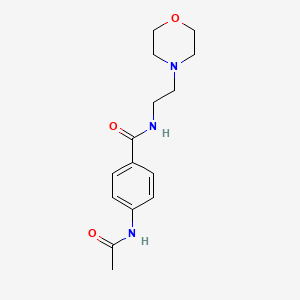
4-(diethylamino)-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylamino)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a diethylamino group and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(propan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with diethylamine and isopropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-aminobenzamide is reacted with diethylamine in the presence of a suitable catalyst to form the intermediate 4-(diethylamino)benzamide.
Step 2: The intermediate is then reacted with isopropyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the diethylamino or isopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzamides.
Scientific Research Applications
4-(diethylamino)-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(propan-2-yl)benzamide: Similar structure but with dimethylamino group instead of diethylamino.
4-(diethylamino)-N-(methyl)benzamide: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
4-(diethylamino)-N-(propan-2-yl)benzamide is unique due to the combination of the diethylamino and isopropyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-(diethylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)13-9-7-12(8-10-13)14(17)15-11(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
DKLYLHWZSYVLLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate](/img/structure/B11180933.png)
![(4-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11180937.png)
![2-phenoxy-N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide](/img/structure/B11180938.png)
![2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11180945.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11180947.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11180953.png)
![6-Chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11180957.png)
![1-pentyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11180962.png)

![Isopropyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11180971.png)

![6-[(pyrimidin-2-ylsulfanyl)methyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11180991.png)


